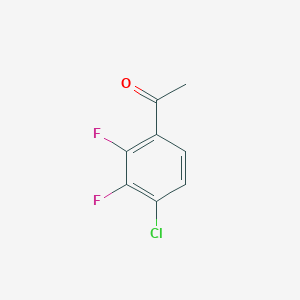

1-(4-Chloro-2,3-difluorophenyl)ethanone

Description

Contextualization within Halogenated Aromatic Ketones

Halogenated aromatic ketones, particularly α-haloketones, are a class of organic compounds characterized by a ketone functional group and at least one halogen atom attached to the carbon atom adjacent to the carbonyl group. mdpi.comresearchgate.net These compounds are highly valuable in organic synthesis due to their reactivity. The presence of a halogen alpha to the carbonyl group creates two electrophilic centers in the molecule, making them versatile precursors for a wide range of chemical transformations. researchgate.net

The synthesis of α-haloketones is often achieved through the direct halogenation of their corresponding aryl ketones. mdpi.com This can be done under acidic or basic conditions, where an enol or enolate intermediate is formed, which then reacts with an elemental halogen. wikipedia.orgmasterorganicchemistry.com Acid-catalyzed halogenation is a common method that typically results in the monohalogenation of the ketone. jove.com The reactivity of the aromatic ring and the specific reaction conditions can influence the outcome of the halogenation process.

Halogenated aromatic ketones are crucial building blocks for synthesizing various heterocyclic compounds, including N-, S-, and O-heterocycles, some of which exhibit significant biological activity. mdpi.comresearchgate.net They are recognized as key precursors for important pharmacological compounds. mdpi.comresearchgate.net

Significance in Contemporary Chemical Research

1-(4-Chloro-2,3-difluorophenyl)ethanone and similar halogenated acetophenones are significant as intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai For instance, related compounds like 2-chloro-1-(2,4-difluorophenyl)ethanone are used in the production of various pharmaceuticals. ontosight.ai The specific arrangement of halogen atoms on the phenyl ring of this compound makes it a valuable precursor for creating complex molecules with desired biological or material properties.

Research indicates that compounds derived from halogenated phenyl ethanones have potential applications in medicinal chemistry. For example, 1-(5-Chloro-2-phenoxyphenyl)ethanone serves as a drug intermediate for synthesizing various active compounds. medchemexpress.com Similarly, derivatives of halogenated acetophenones have been tested for their inhibitory effects on protein tyrosine phosphatases. echemi.com The structural motif of a halogenated phenyl ethanone (B97240) is also found in intermediates for antifungal agents, such as voriconazole. google.com While direct research applications for this compound are specific, its structural class is well-established in the development of new chemical entities for various scientific fields.

Structural Features and Electronic Influences of Halogen Substitution

The structure of this compound is defined by an acetophenone (B1666503) core where the phenyl ring is substituted with three halogen atoms: a chlorine atom at position 4, and two fluorine atoms at positions 2 and 3. These halogen substituents exert significant electronic effects on the aromatic ring, which in turn influence the molecule's reactivity.

Halogen substituents have two primary electronic effects: the inductive effect and the resonance effect. libretexts.orgopenstax.orglibretexts.org

Inductive Effect: Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma (σ) bond. libretexts.org This is an electron-withdrawing effect that deactivates the ring towards electrophilic aromatic substitution, making it less reactive than benzene (B151609). libretexts.orgminia.edu.eg

Resonance Effect: The lone pairs of electrons on the halogen atoms can be donated to the pi (π) system of the aromatic ring through resonance. openstax.orglasalle.edu This is an electron-donating effect that increases the electron density at the ortho and para positions of the ring. lasalle.edu

Structure

2D Structure

Properties

IUPAC Name |

1-(4-chloro-2,3-difluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJSSCLJGUICHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807044-59-2 | |

| Record name | 1-(4-chloro-2,3-difluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Chloro 2,3 Difluorophenyl Ethanone

Investigation of Friedel-Crafts Acylation Pathways

The primary and most direct route investigated for the synthesis of 1-(4-Chloro-2,3-difluorophenyl)ethanone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves introducing an acyl group onto the aromatic ring of a precursor molecule. organic-chemistry.orgsigmaaldrich.com In this specific case, the reaction would proceed by treating 1-chloro-2,3-difluorobenzene (B1304198) with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O).

The reaction is contingent on the presence of a strong Lewis acid catalyst to generate the highly electrophilic acylium ion (CH₃CO⁺). youtube.com Aluminum chloride (AlCl₃) is the most conventional and widely used catalyst for this transformation, though other catalysts like ferric chloride (FeCl₃), boron trifluoride (BF₃), or zinc chloride (ZnCl₂) are also employed in Friedel-Crafts reactions. organic-chemistry.orggoogle.com The reaction mechanism begins with the formation of a complex between the Lewis acid and the acylating agent, which then generates the acylium ion. This electrophile is subsequently attacked by the electron-rich aromatic ring of 1-chloro-2,3-difluorobenzene.

A critical aspect of this pathway is regioselectivity. The existing substituents on the benzene (B151609) ring—a chloro group at position 1 and fluoro groups at positions 2 and 3—are deactivating yet ortho-, para-directing. The acylation must occur at the C4 position to yield the desired product. This position is para to the chloro group and is influenced by the electronic and steric effects of all three halogen substituents. The resulting ketone product forms a complex with the Lewis acid catalyst, necessitating the use of stoichiometric or greater amounts of the catalyst. An aqueous workup is required to decompose this complex and isolate the final product. organic-chemistry.org

While specific data for this exact transformation is not widely published, conditions for similar reactions provide insight into typical parameters. For instance, the acylation of related difluorobenzene compounds often requires careful temperature control to minimize side reactions.

Table 1: Illustrative Conditions for Friedel-Crafts Acylation of Halogenated Benzenes Note: This data is based on analogous reactions and serves to illustrate typical reaction parameters.

| Aromatic Substrate | Acylating Agent | Catalyst (Molar Ratio) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1-chloro-3,4-difluorobenzene | acetyl chloride | AlCl₃ (1.5) | - | - | - | - | google.com |

| 1-bromo-3,4-difluorobenzene | acetyl chloride | AlCl₃ (2.5) | - | 120 | 2 | - | google.com |

Exploration of Alternative Synthetic Routes and Precursors

Beyond direct acylation, alternative synthetic strategies for related halogenated ketones often involve the use of organometallic intermediates. These routes can offer advantages in regioselectivity and may proceed under milder conditions than traditional Friedel-Crafts reactions. A plausible alternative pathway for this compound begins with a different precursor, such as 1-bromo-4-chloro-2,3-difluorobenzene.

This precursor can be converted into a more reactive organometallic species. Two common approaches are:

Grignard Reaction: The reaction of 1-bromo-4-chloro-2,3-difluorobenzene with magnesium metal in an aprotic ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether would yield the corresponding Grignard reagent, (4-Chloro-2,3-difluorophenyl)magnesium bromide. This nucleophilic species can then be reacted with an acetylating agent such as acetyl chloride to form the target ketone.

Organolithium Reaction: Alternatively, treatment of the bromo-precursor with a strong organolithium base, like n-butyllithium, typically at very low temperatures (-78 °C to -20 °C), would generate the (4-Chloro-2,3-difluorophenyl)lithium species. google.com This highly reactive intermediate can then be quenched with acetyl chloride or a related acetyl equivalent.

These organometallic routes are particularly useful when direct acylation is difficult or leads to poor yields or isomer mixtures. The choice of solvent, temperature, and specific organometallic reagent is crucial for success. For example, patent literature describing the synthesis of structurally similar fluorinated ketones details the use of isopropyl magnesium chloride complexed with lithium chloride (iPrMgCl·LiCl) in THF at temperatures ranging from -20 °C to 25 °C. google.comgoogle.com

Development of Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. dovepress.com Traditional Friedel-Crafts acylations are often criticized for their use of large quantities of corrosive and hazardous catalysts like AlCl₃, which cannot be easily recovered and generate significant acidic waste streams. acs.org In response, research has focused on developing more sustainable alternatives.

Key green chemistry approaches applicable to the synthesis of this compound include:

Heterogeneous Catalysts: Replacing homogeneous Lewis acids with solid acid catalysts offers significant environmental benefits. Materials such as zeolites, clays, and sulfated zirconia can catalyze Friedel-Crafts reactions and are easily separated from the reaction mixture by filtration, allowing for their reuse. researchgate.net

Reusable Catalysts: Advanced catalysts, such as phosphotungstic acid encapsulated in metal-organic frameworks (MOFs), have been shown to be highly efficient for acylations. acs.orgnih.gov These catalysts can be recovered and reused multiple times without a significant loss of activity. acs.org

Alternative Energy Sources: The use of microwave irradiation or ultrasound can accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions. acs.org This can reduce energy consumption and minimize the formation of byproducts.

Solvent-Free Conditions: Performing the reaction without a solvent or in a more environmentally benign solvent (like an ionic liquid) can drastically reduce waste. organic-chemistry.org Zinc-mediated Friedel-Crafts acylation, for instance, has been successfully performed under solvent-free conditions using microwave irradiation. organic-chemistry.org

These greener methodologies seek to make the synthesis of complex molecules like fluorinated acetophenones more efficient, safer, and economically viable. researchgate.neteurekalert.org

Optimization of Reaction Conditions and Scalability

Optimizing reaction conditions is critical for maximizing product yield and purity while minimizing costs and waste, particularly when considering industrial-scale production. For the synthesis of this compound via Friedel-Crafts acylation, several parameters must be carefully controlled.

Key Optimization Parameters:

Molar Ratios: The ratio of the aromatic substrate to the acylating agent and the catalyst is a crucial factor. An excess of the acylating agent may be used, but the amount of catalyst is particularly important, as too little can lead to an incomplete reaction while too much increases cost and waste.

Temperature: Reaction temperature significantly influences the reaction rate and the formation of impurities. Low temperatures may slow the reaction undesirably, while high temperatures can promote side reactions, such as polysubstitution or isomerization.

Solvent: The choice of solvent can affect the solubility of reactants and the activity of the catalyst. Common solvents include nitrobenzene (B124822) or 1,2-dichloroethane. orgsyn.org

Reaction Time: Monitoring the reaction progress is necessary to determine the optimal time to quench the reaction, ensuring maximum conversion without significant product degradation.

Systematic approaches like Response Surface Methodology (RSM) can be employed to efficiently explore the relationships between multiple variables and the reaction yield, allowing for a more robust optimization process. acs.orgnih.gov

Table 2: Example of a Parameter Optimization Study for a Friedel-Crafts Reaction Note: This is a hypothetical table to illustrate the optimization process.

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 110 | 20 | 2 | 75 |

| 2 | 110 | 40 | 2 | 85 |

| 3 | 150 | 20 | 2 | 88 |

| 4 | 150 | 40 | 2 | 92 |

| 5 | 150 | 40 | 4 | 91 |

Scaling up the synthesis from a laboratory to an industrial scale presents further challenges. The high exothermicity of the Friedel-Crafts reaction requires efficient heat management to prevent runaway reactions. Furthermore, the handling and disposal of large quantities of corrosive materials and byproducts, such as hydrogen chloride gas and aluminum hydroxide (B78521) sludge, must be addressed in a safe and environmentally responsible manner.

Chemical Reactivity and Transformations of 1 4 Chloro 2,3 Difluorophenyl Ethanone

Mechanistic Studies of Carbonyl Group Reactions

The carbonyl group is a primary site of reactivity in 1-(4-Chloro-2,3-difluorophenyl)ethanone, undergoing reactions typical of aromatic ketones.

Nucleophilic Addition Reactions

The carbon atom of the carbonyl group in this compound is electrophilic and susceptible to attack by nucleophiles. The general mechanism involves the nucleophile adding to the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated upon acidic workup to yield the final alcohol product.

Two common examples of nucleophilic addition reactions are the Grignard and Wittig reactions.

Grignard Reaction : The addition of an organomagnesium halide (Grignard reagent) to the carbonyl group results in the formation of a new carbon-carbon bond, yielding a tertiary alcohol after workup. masterorganicchemistry.com The reaction proceeds through the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon.

Wittig Reaction : This reaction involves a phosphonium (B103445) ylide (Wittig reagent) and converts the carbonyl group into an alkene. wikipedia.orglumenlearning.comlibretexts.orgmasterorganicchemistry.com The mechanism is thought to proceed through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and a stable triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com

| Reaction Type | Reagent Example | Product Type |

| Grignard Reaction | Methylmagnesium bromide | Tertiary Alcohol |

| Wittig Reaction | Methylenetriphenylphosphorane | Alkene |

This table presents predicted reaction types based on the general reactivity of ketones.

Reductions to Corresponding Alcohols

The carbonyl group of this compound can be reduced to a secondary alcohol, 1-(4-chloro-2,3-difluorophenyl)ethanol. This transformation is significant, particularly in the synthesis of chiral intermediates for pharmaceuticals. Both non-chiral and asymmetric reduction methods have been studied for structurally similar compounds.

Asymmetric transfer hydrogenation (ATH) is a notable method for achieving enantioselective reduction. nih.gov Using ruthenium-based catalysts with chiral ligands, acetophenone (B1666503) and its derivatives can be converted to their corresponding alcohols with high enantioselectivity. nih.gov For ketones similar to the title compound, such as 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966), enzymatic reductions using ketoreductases (KREDs) have also been developed to produce chiral alcohols in high yield and enantiomeric excess.

| Reduction Method | Catalyst/Enzyme System | Product | Key Finding |

| Asymmetric Transfer Hydrogenation | Ruthenium-based chiral catalysts | Chiral secondary alcohol | High enantioselectivity for acetophenone derivatives. nih.gov |

| Enzymatic Reduction | Ketoreductase (KRED) | Chiral secondary alcohol | High yield and enantiomeric excess for similar substrates. |

This table summarizes reduction methods applicable to aromatic ketones, with findings from studies on analogous compounds.

Aromatic Ring Functionalization Studies

The reactivity of the aromatic ring in this compound towards substitution reactions is heavily influenced by the electronic properties of its substituents: the acetyl group, the chlorine atom, and the two fluorine atoms.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom (typically hydrogen) on the aromatic ring. The substituents on the ring determine its reactivity and the position of the incoming electrophile.

Acetyl Group (-COCH₃) : This is a powerful electron-withdrawing group due to both resonance and inductive effects. It strongly deactivates the ring towards EAS and is a meta-director. studyraid.comchegg.comreddit.com

Halogens (-F, -Cl) : Halogens are deactivating due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) when the electrophile attacks at the ortho or para positions. pressbooks.publibretexts.org

| Substituent | Electronic Effect | Directing Effect |

| -COCH₃ | Strongly deactivating | meta |

| -Cl | Deactivating | ortho, para |

| -F | Deactivating | ortho, para |

This table outlines the directing effects of the substituents on the aromatic ring.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.comlibretexts.org

The aromatic ring of this compound is highly electron-deficient due to the acetyl, chloro, and fluoro substituents, making it a potential candidate for SNA. The possible leaving groups are the chlorine and fluorine atoms.

The acetyl group is para to the chlorine atom and ortho to one of the fluorine atoms (at C2), activating these positions for nucleophilic attack.

The relative reactivity of halogens as leaving groups in SNA reactions is typically F > Cl > Br > I, which is the reverse of their order in Sₙ1 and Sₙ2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com

Given these factors, a nucleophile would likely attack the carbon bearing the chlorine atom (C4) due to the strong activation from the para-acetyl group. Attack at the fluorine-bearing carbons is also possible, particularly at C2, which is ortho to the acetyl group.

Reactivity of the α-Halogen Moiety

While the title compound does not have an α-halogen, its α-halogenated derivatives, such as 2-bromo-1-(4-chloro-2,3-difluorophenyl)ethanone, would be expected to be highly reactive. α-Halo ketones are versatile intermediates in organic synthesis. nih.gov

The presence of the carbonyl group significantly activates the adjacent α-carbon towards nucleophilic substitution. The electron-withdrawing nature of the carbonyl group polarizes the C-Halogen bond, making the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. nih.gov Common reactions of α-halo ketones include substitution reactions with nucleophiles like amines, thiols, and cyanides to form a variety of heterocyclic and other functionalized molecules.

For instance, the synthesis of α-chloro-α,α-difluoromethyl ketones has been achieved by trapping an α,α-difluoroenolate with an electrophilic chlorine source. nih.gov A similar strategy could potentially be employed to synthesize α-halogenated derivatives of this compound, which would then serve as precursors for further chemical transformations.

Substitution Reactions

Substitution reactions involving this compound can be broadly categorized into reactions occurring at the aromatic ring and reactions involving the carbonyl group.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing acetyl group, ortho to a fluorine atom and para to a chlorine atom, activates the phenyl ring towards nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the halogen substituents. libretexts.org The reaction generally proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov

The rate of SNAr reactions is influenced by the ability of the substituents on the aromatic ring to stabilize the negative charge of the Meisenheimer complex. nih.gov Electron-withdrawing groups, such as the acetyl group in the target molecule, are crucial for this stabilization. nih.gov Consequently, the positions ortho and para to the electron-withdrawing group are the most activated sites for nucleophilic attack. libretexts.org

In the case of this compound, the fluorine atom at the C-2 position is the most likely site for substitution. This is attributed to the strong electron-withdrawing inductive effect of fluorine, which effectively stabilizes the intermediate carbanion. nih.gov While chlorine is also a leaving group, fluorine is generally more readily displaced in activated aromatic systems under kinetic control due to its greater ability to stabilize the transition state leading to the Meisenheimer complex. nih.gov

Common nucleophiles that can participate in these reactions include amines, alkoxides, and thiolates. For instance, reaction with an amine (R-NH₂) would be expected to yield 1-(4-chloro-3-fluoro-2-(alkylamino)phenyl)ethanone.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Expected Major Product | Reaction Conditions (General) |

| Amine (R-NH₂) | 1-(4-chloro-3-fluoro-2-(alkylamino)phenyl)ethanone | Polar aprotic solvent (e.g., DMF, DMSO), base |

| Alkoxide (RO⁻) | 1-(2-alkoxy-4-chloro-3-fluorophenyl)ethanone | Corresponding alcohol or polar aprotic solvent |

| Thiolate (RS⁻) | 1-(4-chloro-3-fluoro-2-(alkylthio)phenyl)ethanone | Polar aprotic solvent (e.g., DMF, DMSO) |

Condensation Reaction with Hydrazines: Pyrazole (B372694) Synthesis

A well-established and important substitution reaction involving the ketone functional group is the condensation with hydrazine (B178648) and its derivatives to form pyrazoles. nih.govdergipark.org.tr This reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular cyclization and dehydration, resulting in the formation of a stable aromatic pyrazole ring. This transformation is a cornerstone in the synthesis of a wide array of heterocyclic compounds with significant applications in medicinal chemistry and materials science. nih.gov

The reaction of this compound with hydrazine hydrate (B1144303) would yield 3-(4-chloro-2,3-difluorophenyl)-5-methyl-1H-pyrazole. The use of substituted hydrazines, such as phenylhydrazine, allows for the synthesis of N-substituted pyrazoles. nih.gov

Table 2: Synthesis of Pyrazole Derivatives from this compound

| Reactant | Product | General Reaction Conditions |

| Hydrazine hydrate (NH₂NH₂) | 3-(4-chloro-2,3-difluorophenyl)-5-methyl-1H-pyrazole | Ethanol (B145695), reflux |

| Phenylhydrazine (PhNHNH₂) | 3-(4-chloro-2,3-difluorophenyl)-5-methyl-1-phenyl-1H-pyrazole | Acetic acid, reflux |

| Substituted Hydrazines (R-NHNH₂) | 3-(4-chloro-2,3-difluorophenyl)-5-methyl-1-substituted-1H-pyrazole | Varies depending on the substituent |

These reactions are typically carried out in a protic solvent like ethanol or acetic acid, often with heating to facilitate the dehydration step. dergipark.org.trnih.gov The regioselectivity of the cyclization with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines can be influenced by the reaction conditions and the nature of the substituents. nih.gov

Elimination Reactions

Elimination reactions involving the direct removal of the halogen substituents from the aromatic ring of this compound are not commonly reported under standard laboratory conditions. Such reactions, like dehydrohalogenation, typically require a leaving group and a proton on an adjacent atom that can be abstracted by a base. In an aromatic system, this type of elimination to form a benzyne (B1209423) intermediate is possible but generally requires very strong bases (e.g., sodium amide) and harsh reaction conditions.

The C-Cl and C-F bonds on the phenyl ring are strong and not prone to spontaneous elimination. For an elimination reaction to occur, further functionalization of the molecule would likely be necessary. For instance, if the ethanone (B97240) side chain were modified to contain a suitable leaving group, base-induced elimination could potentially occur. However, based on the structure of this compound itself, elimination reactions of the aromatic halogens are not a characteristic transformation.

Intramolecular cyclization reactions, which can be considered a form of elimination, could potentially be designed. For example, if a nucleophilic group were introduced at the ortho position via a prior substitution reaction, a subsequent intramolecular reaction could lead to the formation of a heterocyclic system with the elimination of a small molecule. However, there are no specific examples of such reactions readily available for this particular compound in the scientific literature.

Spectroscopic Characterization and Advanced Structural Analysis of 1 4 Chloro 2,3 Difluorophenyl Ethanone

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers profound insights into the molecular vibrations and functional groups present in 1-(4-Chloro-2,3-difluorophenyl)ethanone.

The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent bonds. The most prominent feature is the strong absorption band associated with the carbonyl (C=O) stretching vibration, which is typically observed in the region of 1680-1700 cm⁻¹. The exact position of this band is influenced by the electronic effects of the substituted phenyl ring.

Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. The fingerprint region, below 1600 cm⁻¹, contains a wealth of information, including C-C stretching vibrations of the aromatic ring, in-plane and out-of-plane C-H bending, and vibrations involving the carbon-halogen bonds. The C-F stretching vibrations typically give rise to strong absorptions in the 1100-1300 cm⁻¹ region, while the C-Cl stretching vibration is expected at lower wavenumbers, generally in the 600-800 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium |

| Carbonyl (C=O) Stretch | ~1690 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-F Stretch | 1300 - 1100 | Strong |

| C-Cl Stretch | 800 - 600 | Medium |

Complementing FT-IR, FT-Raman spectroscopy provides information on the polarizability of molecular bonds. For this compound, the FT-Raman spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic ring and the C-Cl bond. The carbonyl stretch, while strong in the IR, would likely be weaker in the Raman spectrum. The C-F stretching vibrations are also observable in the Raman spectrum. The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound, providing detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum of this compound is expected to show two main signals. The methyl protons of the acetyl group would appear as a singlet in the upfield region, typically around 2.6 ppm. The aromatic region would display a more complex pattern due to the two non-equivalent aromatic protons. These protons will exhibit splitting due to coupling with each other and with the adjacent fluorine atoms.

The ¹³C NMR spectrum would provide signals for each of the eight unique carbon atoms in the molecule. The carbonyl carbon is the most deshielded, appearing significantly downfield (likely >190 ppm). The aromatic carbons will resonate in the 110-150 ppm range, with their chemical shifts influenced by the attached halogens. The carbon atoms directly bonded to fluorine will show characteristic splitting due to one-bond C-F coupling. The methyl carbon will appear at the highest field, typically around 25-30 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| -CH₃ | ~2.6 (s) | C=O | >190 |

| Ar-H | 7.2 - 7.8 (m) | Ar-C (substituted) | 110 - 150 |

| Ar-CH | 110 - 150 | ||

| -CH₃ | 25 - 30 |

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at the C2 and C3 positions. The chemical shifts of these fluorine atoms will be influenced by their position on the aromatic ring and the nature of the adjacent substituents. Furthermore, the signals will likely appear as doublets of doublets due to coupling with each other (three-bond F-F coupling) and with the adjacent aromatic protons.

To unambiguously assign all the proton and carbon signals, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the two aromatic protons, helping to confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, and the methyl proton signal to the methyl carbon.

Through the systematic application of these advanced spectroscopic techniques, a detailed and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for understanding its chemical properties and potential applications.

Mass Spectrometry for Precise Molecular Identification and Fragmentation Patterns

The molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound (C₈H₅ClF₂O). A characteristic feature of chlorine-containing compounds in mass spectrometry is the presence of an M+2 peak, which arises from the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl are approximately in a 3:1 ratio). libretexts.orglibretexts.org This would result in two peaks in the molecular ion region, separated by two mass units, with a relative intensity ratio of about 3:1, confirming the presence of a single chlorine atom in the molecule. libretexts.org

The fragmentation of acetophenones is typically initiated by the cleavage of the bond between the carbonyl carbon and the methyl group (α-cleavage), leading to the formation of a stable acylium ion. libretexts.orgasdlib.org For this compound, this would result in the loss of a methyl radical (•CH₃) and the formation of the [M-15]⁺ ion, which is often the base peak in the spectrum of acetophenones. asdlib.orgmsu.edu

Further fragmentation of the acylium ion would involve the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for carbonyl compounds. asdlib.org This would lead to a fragment ion corresponding to the 4-chloro-2,3-difluorophenyl cation. The presence of fluoro and chloro substituents on the aromatic ring can also influence the fragmentation pathways, potentially leading to the loss of halogen atoms or molecules.

A summary of the predicted key fragments for this compound is presented in the table below.

| Fragment Ion | Predicted m/z | Description |

| [C₈H₅ClF₂O]⁺ | 190.0/192.0 | Molecular ion (M⁺ and M+2 peaks) |

| [C₇H₂ClF₂O]⁺ | 175.0/177.0 | Loss of a methyl group (•CH₃) |

| [C₆H₂ClF₂]⁺ | 147.0/149.0 | Loss of carbon monoxide (CO) from the acylium ion |

Note: The m/z values are nominal masses and the presence of isotopes will result in a more complex pattern.

X-ray Crystallography for Solid-State Structural Elucidation and Molecular Packing

As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available.

If a suitable crystal of this compound were to be grown and analyzed, the resulting data would provide invaluable insights into its solid-state structure. The analysis would likely reveal the planarity of the phenyl ring and the acetyl group. The dihedral angle between the plane of the aromatic ring and the plane of the carbonyl group is a key conformational parameter that would be precisely determined. publish.csiro.auresearchgate.net In many substituted acetophenones, this angle is influenced by the nature and position of the substituents on the phenyl ring. publish.csiro.aumissouri.edu

The crystal packing would likely be influenced by weak intermolecular interactions involving the halogen atoms and the carbonyl group. The arrangement of molecules in the crystal lattice would aim to maximize packing efficiency and satisfy these intermolecular forces.

Conformational Analysis

The conformational preferences of this compound, specifically the orientation of the acetyl group relative to the difluorophenyl ring, are crucial for understanding its chemical reactivity and potential biological activity. While direct conformational analysis of this specific molecule is not found in the reviewed literature, studies on related 2'-fluoro-substituted acetophenone (B1666503) derivatives provide strong evidence for a preferred conformation. nih.gov

Research indicates that 2'-fluoro-substituted acetophenones predominantly adopt an s-trans conformation in solution. nih.gov In this arrangement, the carbonyl group is oriented away from the fluorine atom at the 2-position of the phenyl ring. This preference is attributed to the minimization of repulsive forces between the electronegative fluorine and oxygen atoms. nih.gov

In the case of this compound, the presence of a fluorine atom at the 2-position of the phenyl ring would strongly favor an s-trans conformation. The steric bulk of the fluorine atom at the 3-position and the chlorine atom at the 4-position would further influence the rotational barrier around the C(aryl)-C(carbonyl) bond. Computational methods, such as Density Functional Theory (DFT), could be employed to calculate the potential energy surface for the rotation of the acetyl group and to determine the relative energies of different conformers. nih.gov

Computational Chemistry and Theoretical Studies of 1 4 Chloro 2,3 Difluorophenyl Ethanone

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is widely employed to predict various molecular properties with a good balance of accuracy and computational cost.

Optimized Geometries and Energetics

A DFT study would begin by determining the most stable three-dimensional arrangement of atoms in the 1-(4-Chloro-2,3-difluorophenyl)ethanone molecule, known as its optimized geometry. This involves calculating the molecule's potential energy surface to find the minimum energy conformation. The output would be a precise set of bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental for understanding the molecule's shape and steric properties. Furthermore, energetic properties such as the total energy, heat of formation, and Gibbs free energy would be calculated, providing insights into the molecule's thermodynamic stability.

Vibrational Frequency Analysis and Spectroscopic Correlations

Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. This calculation predicts the molecule's infrared (IR) and Raman spectra by determining the frequencies at which the molecule vibrates. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting. By comparing the calculated vibrational frequencies with experimentally recorded spectra, researchers can confirm the molecular structure and assign specific spectral peaks to particular functional groups within the molecule. For this compound, this would involve identifying the characteristic vibrational modes of the carbonyl group (C=O), the C-Cl bond, the C-F bonds, and the phenyl ring.

Molecular Electrostatic Potential (MESP) Surface Analysis

The MESP surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a typical MESP map, red indicates regions of high electron density (negative potential), often associated with lone pairs on electronegative atoms like oxygen. Blue represents regions of low electron density (positive potential), usually found around hydrogen atoms. For this compound, the MESP surface would highlight the electrophilic and nucleophilic sites, providing valuable information about its intermolecular interactions and chemical reactivity.

Frontier Molecular Orbital (FMO) Theory

FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties.

HOMO-LUMO Energy Gaps and Reactivity Prediction

The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. Analysis of the HOMO and LUMO energy levels and their spatial distribution would provide insights into the electron-donating and electron-accepting capabilities of this compound and predict its behavior in chemical reactions.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational landscape and the impact of its environment.

Conformational Landscapes: The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the carbonyl group to the substituted phenyl ring. This rotation gives rise to different conformers, with the s-trans and s-cis forms being of particular interest. In the s-trans conformer, the carbonyl bond is oriented away from the bulkier substituent on the ring, which is often the sterically preferred arrangement. DFT calculations on similar 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown that trans conformers are generally more stable than cis conformers. nih.gov For this compound, it is anticipated that the s-trans conformer, where the acetyl group is positioned away from the fluorine atom at the 2-position, would be the more stable conformation to minimize steric hindrance. MD simulations can map the potential energy surface of this rotation, identifying the energy barriers between different conformations and the populations of each conformational state at a given temperature.

A hypothetical representation of data that could be generated from MD simulations is presented in Table 1.

Table 1: Hypothetical Conformational Analysis Data from Molecular Dynamics Simulations

| Conformational State | Dihedral Angle (C2-C1-C=O) | Relative Population (%) in Vacuum | Relative Population (%) in Water |

|---|---|---|---|

| s-trans | ~180° | 95 | 92 |

| s-cis | ~0° | 5 | 8 |

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are invaluable for determining the electronic properties of a molecule and relating them to its reactivity. researchgate.net For this compound, these descriptors can provide a quantitative basis for understanding its chemical behavior.

Quantum Chemical Descriptors: A range of quantum chemical descriptors can be calculated to characterize the electronic nature of this compound. These include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron, while EA is the energy released when an electron is added. These are fundamental measures of a molecule's ability to undergo oxidation and reduction, respectively. echemcom.com

Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors, derived from the HOMO and LUMO energies, provide a more general picture of the molecule's reactivity.

Structure-Reactivity Relationships: The calculated quantum chemical descriptors can be used to predict the reactivity of this compound in various chemical reactions. For example, the distribution of the LUMO can indicate the most likely sites for nucleophilic attack. In the case of this ketone, the carbonyl carbon is expected to be a primary electrophilic center. The energies of the frontier orbitals can be correlated with the outcomes of cycloaddition reactions and other transformations. mdpi.com Furthermore, the calculated descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate the electronic structure with biological activity, a common practice in medicinal chemistry.

A hypothetical set of calculated quantum chemical descriptors for this compound is presented in Table 2.

Table 2: Hypothetical Quantum Chemical Descriptors

| Descriptor | Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Ionization Potential | 8.0 eV |

| Electron Affinity | 1.0 eV |

| Electronegativity (χ) | 4.35 eV |

| Chemical Hardness (η) | 3.15 eV |

| Electrophilicity Index (ω) | 3.00 eV |

Synthesis and Characterization of Derivatives and Analogues of 1 4 Chloro 2,3 Difluorophenyl Ethanone

Chiral Alcohol Derivatives via Asymmetric Reduction

The asymmetric reduction of prochiral ketones is a fundamental method for producing enantiomerically pure alcohols, which are crucial intermediates in the pharmaceutical industry. While direct studies on the asymmetric reduction of 1-(4-chloro-2,3-difluorophenyl)ethanone are not extensively documented in publicly available literature, significant research has been conducted on its close structural analogue, 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966). These studies provide valuable insights into the potential pathways for creating chiral alcohols from this class of compounds.

Biocatalytic reduction, employing whole-cell systems or isolated enzymes, has emerged as a powerful and environmentally benign method for these transformations. For instance, the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to the corresponding (S)-alcohol has been successfully achieved using various microbial reductases. These processes are noted for their high enantioselectivity and yield under mild conditions.

One notable study utilized a novel NADH-dependent reductase, CmCR, from Candida magnoliae expressed in recombinant E. coli. The efficiency of this whole-cell biocatalysis was significantly enhanced by using a deep eutectic solvent (DES) as a co-solvent, which was found to increase cell membrane permeability. This system achieved a high yield and excellent optical purity of the (S)-alcohol.

Another approach employed a newly isolated strain of Geotrichum candidum ZJPH1907. A co-cultivation strategy with a natural deep-eutectic solvent (NADES) was developed to prepare a permeabilized biocatalyst. This method overcame mass-transfer limitations, leading to a significantly higher catalytic yield compared to conventional methods where the NADES is simply added as a co-solvent.

The data below summarizes key findings from the biocatalytic reduction of the closely related 2-chloro-1-(3,4-difluorophenyl)ethanone, which serves as a strong model for the potential asymmetric reduction of this compound.

Table 1: Biocatalytic Asymmetric Reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone This table is interactive. Click on the headers to sort the data.

| Biocatalyst | Substrate Concentration | Yield (%) | Enantiomeric Excess (ee %) | Key Condition |

|---|---|---|---|---|

| Recombinant E. coli with CmCR | 100 mM | 95.9 | >99% (S) | 7.5% (v/v) ChCl:LA DES |

Heterocyclic Ring Formations (e.g., Oxazoles, Thiazoles, Pyrazoles)

This compound is a valuable starting material for the synthesis of various heterocyclic compounds, leveraging the reactivity of its ketone and α-methyl groups.

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793) or thioacetamide. To utilize this compound in this synthesis, it must first be halogenated at the α-carbon. This can be achieved using standard halogenating agents like bromine in acetic acid or N-bromosuccinimide to yield 2-bromo-1-(4-chloro-2,3-difluorophenyl)ethanone. The subsequent reaction of this α-haloketone with thiourea would lead to the formation of a 2-amino-4-(4-chloro-2,3-difluorophenyl)thiazole derivative.

Pyrazole (B372694) Synthesis: Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This compound can be converted into a suitable 1,3-dicarbonyl intermediate, such as a β-ketoester or a β-diketone. For example, a Claisen condensation with a suitable ester like diethyl oxalate (B1200264) in the presence of a base (e.g., sodium ethoxide) would yield a 1-(4-chloro-2,3-difluorophenyl)-1,3-dioxoester. This intermediate can then be cyclized with hydrazine hydrate (B1144303) or a substituted hydrazine to produce a pyrazole-carboxylate derivative.

An alternative route involves converting the starting ketone into a chalcone (B49325) (an α,β-unsaturated ketone). This is achieved through a base-catalyzed condensation with an aromatic aldehyde. The resulting chalcone can then react with hydrazine in a cyclocondensation reaction to form a dihydropyrazole (pyrazoline), which can subsequently be oxidized to the corresponding pyrazole.

Oxazole Synthesis: The Robinson-Gabriel synthesis is a common method for preparing oxazoles, which involves the cyclization of an α-acylamino ketone. To apply this to this compound, the ketone would first need to be converted to its α-amino derivative, for example, via α-oximation followed by reduction. The resulting α-amino ketone can then be acylated with an acid chloride or anhydride (B1165640). The final step involves dehydration and cyclization, often using a strong acid like sulfuric acid or phosphorus pentoxide, to yield a 2,5-disubstituted oxazole.

Design and Synthesis of Structurally Modified Analogues

The design and synthesis of structurally modified analogues of this compound are driven by the search for new molecules with specific biological or material properties. Modifications can be targeted at either the phenyl ring or the ethanone (B97240) side chain.

Side Chain Modifications: The ethanone side chain is a prime target for modification.

α-Substitution: As discussed in the context of heterocyclic synthesis, the α-carbon can be functionalized. For example, substitution with larger, more complex groups has been reported for similar structures. In one instance, a 1-(4-chloro-3-fluorophenyl)-2-ethanone derivative was synthesized with a bulky (3-phenylisoquinolin-1-yl)sulfanyl group at the α-position, demonstrating that significant steric bulk can be introduced adjacent to the carbonyl. nih.gov

Chain Extension: The ethyl chain can be extended. For example, conversion to a vinyl ketone followed by a Michael addition could introduce a variety of functional groups, leading to more complex side chains.

Phenyl Ring Modifications: The substitution pattern on the phenyl ring is critical to the molecule's electronic properties and steric profile.

Substitution of Halogens: The existing chloro and fluoro substituents can be replaced or supplemented. Nucleophilic aromatic substitution (SNAr) reactions could potentially replace one of the fluorine atoms, particularly if activated by a strong electron-withdrawing group. Alternatively, electrophilic aromatic substitution reactions, although challenging on a deactivated ring, could introduce other groups like nitro or alkyl moieties, provided harsh conditions are used. The regiochemistry of such reactions would be directed by the existing substituents.

Replacement of the Phenyl Ring: The entire 4-chloro-2,3-difluorophenyl moiety could be replaced with other aromatic or heteroaromatic systems to explore different structure-activity relationships. For example, bioisosteric replacement with a pyridine (B92270) or thiophene (B33073) ring could be explored in a medicinal chemistry context.

Investigation of Substituent Effects on Reactivity and Structure

The reactivity and structural characteristics of this compound are significantly influenced by the electronic effects of the halogen substituents on the phenyl ring.

Electronic Effects on Reactivity: Both chlorine and fluorine are highly electronegative elements that exert a strong electron-withdrawing inductive effect (-I effect). Fluorine is more electronegative than chlorine. nih.gov This inductive withdrawal of electron density from the aromatic ring has several consequences:

Carbonyl Reactivity: The electron-withdrawing nature of the substituents makes the phenyl ring electron-deficient. This effect is transmitted to the carbonyl carbon, increasing its electrophilicity. As a result, this compound is expected to be more reactive towards nucleophilic attack at the carbonyl group compared to unsubstituted acetophenone (B1666503).

Acidity of α-Protons: The inductive effect also stabilizes the enolate anion formed upon deprotonation of the α-carbon. This increases the kinetic and thermodynamic acidity of the α-protons, facilitating reactions that proceed via an enolate intermediate, such as aldol (B89426) and Claisen condensations.

Aromatic Ring Reactivity: The strong -I effect of the halogens deactivates the aromatic ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). These reactions would require harsher conditions compared to benzene (B151609) or acetophenone. The directing effect for any potential electrophilic substitution would be ortho-para to the activating group (if any) and meta to the deactivating groups. Given that all substituents are halogens (ortho, para-directing but deactivating), the regiochemical outcome would be complex, with substitution likely occurring at the least sterically hindered and least deactivated position.

Structural Effects: The presence of a fluorine atom at the ortho position (C2) can have a significant impact on the conformation of the molecule. Studies on 2'-fluoro-substituted acetophenones have shown that they exclusively form s-trans conformers, where the carbonyl oxygen and the ortho-fluorine are oriented away from each other. This preference is due to the strong repulsion between the two polar atoms in the s-cis conformation. This conformational locking can influence how the molecule interacts with enzyme active sites or crystal lattices.

Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in Multi-Step Organic Synthesis

There is a notable absence of specific examples in peer-reviewed journals and patents that explicitly detail the use of 1-(4-Chloro-2,3-difluorophenyl)ethanone as a key intermediate in multi-step organic syntheses. Generally, acetophenone (B1666503) derivatives can undergo a variety of reactions, such as condensations, halogenations, and reductions, to form more complex structures. However, without specific documented pathways, any discussion of its role remains speculative.

Potential as a Building Block for Complex Molecules

The potential of this compound as a building block for complex molecules can be inferred from its structure. The presence of chlorine and fluorine atoms offers sites for various coupling reactions, and the ketone functionality is a gateway for constructing carbon-carbon and carbon-heteroatom bonds. Despite this theoretical potential, there are no specific, published examples of complex molecules that have been synthesized using this compound as a starting material.

Exploration in Polymer Chemistry and Functional Coatings

An examination of the scientific literature does not yield any studies concerning the use of this compound in the field of polymer chemistry or in the development of functional coatings. While fluorinated compounds are sometimes incorporated into polymers to enhance thermal stability or create specific surface properties, there is no evidence to suggest that this particular ketone has been explored for such applications.

Utility in Supramolecular Chemistry

There is no available research that describes the utility of this compound in the domain of supramolecular chemistry. The formation of complex assemblies through non-covalent interactions often relies on specific molecular geometries and functional groups capable of hydrogen bonding or other specific interactions. The potential for this compound to participate in such assemblies has not been a subject of published investigation.

Biological Activity and Structure Activity Relationships Sar

Assessment of Antimicrobial Properties (e.g., Antibacterial, Antifungal)

While direct experimental data on the antimicrobial activity of 1-(4-Chloro-2,3-difluorophenyl)ethanone is not extensively documented in publicly available literature, the biological significance of related halogenated acetophenones and their derivatives provides a basis for potential antimicrobial action. For instance, various acetophenone (B1666503) derivatives have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The presence of halogen atoms on the phenyl ring is a common feature in many antimicrobial agents, often enhancing their efficacy. nih.gov

Chalcones, which can be synthesized from acetophenones, have demonstrated that the presence of a chlorine atom can positively influence their activity against microorganisms such as E. coli, S. aureus, and C. albicans. mdpi.comrltsc.edu.in Specifically, chloro-substituted chalcones have shown significant inhibition against various bacterial and fungal strains. nih.gov The antimicrobial potential of such compounds is often attributed to the electron-withdrawing nature and lipophilicity imparted by the halogen substituents. mdpi.com

Based on the activity of analogous compounds, it can be postulated that this compound may exhibit inhibitory effects against a range of microbial pathogens. The specific combination of chloro and fluoro substituents could lead to a unique spectrum of activity.

Table 1: Postulated Antimicrobial Profile of this compound Based on Analogous Compounds

| Microbial Type | Potential Activity | Rationale |

|---|---|---|

| Gram-positive Bacteria | Possible | Halogenated acetophenones and their derivatives have shown activity against S. aureus and B. subtilis. nih.gov |

| Gram-negative Bacteria | Possible | Chloro-substituted chalcones have demonstrated efficacy against E. coli. mdpi.com |

Investigation of Enzyme Inhibition Potentials

Substituted acetophenones have been identified as inhibitors of various enzymes. Research has shown that certain acetophenone derivatives can effectively inhibit enzymes such as α-glycosidase, carbonic anhydrases (hCA I and II), and acetylcholinesterase (AChE). nih.gov For example, some acetophenone derivatives have displayed Ki values in the micromolar range for these enzymes. nih.gov

Furthermore, derivatives of 1-phenyl-2-(phenylamino)ethanone have been investigated as inhibitors of the MCR-1 enzyme, which is responsible for colistin (B93849) resistance in bacteria. nih.govnih.gov This highlights the potential for the ethanone (B97240) scaffold to be modified to target specific enzymatic pathways. Another study demonstrated that novel acetophenone-1,2,3-triazole containing compounds are potent inhibitors of the enoyl-acyl carrier protein reductase (InhA), an important target for antitubercular drugs. nih.gov

Given these precedents, this compound could potentially act as an inhibitor for a range of enzymes. The electronic properties conferred by the chloro and difluoro substituents would play a crucial role in its binding affinity and inhibitory activity.

Table 2: Potential Enzyme Inhibition Targets for this compound

| Enzyme Target | Potential for Inhibition | Basis of Postulation |

|---|---|---|

| Carbonic Anhydrases | Possible | Acetophenone derivatives have shown inhibitory activity against hCA I and II. nih.gov |

| Acetylcholinesterase | Possible | Certain acetophenone derivatives are known inhibitors of AChE. nih.gov |

In Silico Predictions of Bioactivity and Pharmacokinetic Profiles

In the absence of direct experimental data, in silico methods provide a valuable tool for predicting the absorption, distribution, metabolism, and excretion (ADME) and toxicity (Tox) profiles of chemical compounds. nih.gov Computational models are widely used in the early stages of drug discovery to assess the drug-likeness of molecules. globalhealthsciencegroup.commdpi.com

For a molecule like this compound, in silico tools can predict properties such as lipophilicity (log P), water solubility, plasma protein binding, and potential for blood-brain barrier penetration. The presence of three halogen atoms would be expected to increase its lipophilicity, which could influence its absorption and distribution.

A theoretical ADME/Tox analysis of a related compound, 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide, demonstrated favorable pharmacological properties based on in silico predictions. nih.govresearchgate.net Such studies often involve the calculation of various molecular descriptors to predict the compound's behavior in a biological system.

Table 3: Predicted Physicochemical and Pharmacokinetic Properties (Illustrative)

| Property | Predicted Value/Characteristic | Implication |

|---|---|---|

| Molecular Weight | ~192.56 g/mol | Compliant with Lipinski's Rule of Five |

| LogP (Lipophilicity) | Moderately High | Good potential for membrane permeability |

| Water Solubility | Low | May require formulation strategies for aqueous delivery |

| H-bond Donors/Acceptors | 0 / 1 | Favorable for oral bioavailability |

| Blood-Brain Barrier | Possible Permeation | Dependent on specific model predictions |

Computational Structure-Activity Relationship (SAR) Modeling

Computational SAR studies are instrumental in understanding how the structural features of a molecule contribute to its biological activity. For halogenated compounds like this compound, the position and nature of the halogen atoms are critical determinants of activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models have been developed for acetophenone derivatives to correlate their structural properties with antibacterial activity. nih.gov These models often reveal that spatial, electronic, and topological descriptors are significant influencers of biological function. nih.gov The electron-withdrawing effects of the chloro and fluoro groups, as well as their steric bulk, would be key parameters in any SAR model for this class of compounds.

Molecular docking studies on related structures, such as 1-phenyl-2-(phenylamino) ethanone derivatives, have provided insights into their binding modes with target enzymes, highlighting the importance of specific interactions like hydrogen bonds. nih.govnih.gov Similar computational approaches could be applied to this compound to predict its binding affinity to various biological targets and to guide the design of more potent analogs. The SAR of halogenated pyrrolopyrimidines, for instance, has shown that the type and position of the halogen can dramatically impact antimicrobial potency. mdpi.com

Environmental Considerations and Sustainable Aspects

Assessment of Biodegradation Pathways

Generally, the biodegradation of such compounds can proceed through several key enzymatic reactions, broadly categorized into aerobic and anaerobic pathways. nih.gov

Aerobic Degradation:

Under aerobic conditions, the initial attack on the aromatic ring is often catalyzed by dioxygenase enzymes. nih.gov This process involves the incorporation of two oxygen atoms into the aromatic nucleus, leading to the formation of a diol intermediate. Subsequent enzymatic reactions would lead to ring cleavage and further degradation. The chlorine and fluorine substituents on 1-(4-Chloro-2,3-difluorophenyl)ethanone would likely make this initial oxidation step more difficult compared to non-halogenated acetophenone (B1666503).

Anaerobic Degradation:

In anaerobic environments, a common initial step in the degradation of halogenated aromatic compounds is reductive dehalogenation. nih.gov This process involves the removal of a halogen atom and its replacement with a hydrogen atom. For this compound, this could potentially lead to the formation of less halogenated intermediates, which might then be more amenable to further degradation. The relative ease of removal of chlorine versus fluorine under reductive conditions would be a key factor in determining the initial degradation products.

The biodegradation of polyfluorinated compounds is generally considered to be rare and slow due to the strength of the carbon-fluorine bond. asm.orgnih.gov The presence of both chlorine and fluorine adds to the complexity, as different enzymatic systems are typically required for the cleavage of C-Cl and C-F bonds. researchgate.net

Potential Biodegradation Steps for this compound:

| Step | Potential Transformation | Enzymatic Process | Environmental Conditions |

| Initial Attack (Aerobic) | Hydroxylation of the aromatic ring | Dioxygenases, Monooxygenases | Aerobic |

| Initial Attack (Anaerobic) | Removal of the chlorine atom | Reductive dehalogenases | Anaerobic |

| Ring Cleavage | Opening of the aromatic ring | Dioxygenases | Aerobic |

| Further Degradation | Metabolism of aliphatic intermediates | Various hydrolases, oxidoreductases | Aerobic/Anaerobic |

It is important to note that complete mineralization to carbon dioxide, water, and inorganic halides is often challenging for highly halogenated compounds, and the accumulation of persistent intermediate metabolites is a possibility. researchgate.net

Potential for Environmental Fate Studies

The environmental fate of a chemical is determined by its physical and chemical properties and its interactions with the environment. For this compound, key factors influencing its distribution and persistence in soil, water, and air would include its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). Halogenated organic compounds are known for their persistence in the environment. nih.govepa.gov

Distribution in the Environment:

Soil: Due to its likely low water solubility and moderate to high Kow, this compound is expected to adsorb to soil organic matter. This would reduce its mobility in the soil column but also potentially decrease its bioavailability for microbial degradation.

Water: If released into water, the compound could partition to sediment. Its persistence in the aqueous phase would be influenced by factors such as photodegradation and microbial activity.

Air: The volatility of the compound will determine its presence in the atmosphere. Once in the air, it could be subject to long-range transport and atmospheric degradation processes.

Abiotic Degradation:

Photodegradation can be a significant removal mechanism for aromatic compounds in the environment, particularly in sunlit surface waters and on soil surfaces. The absorption of UV radiation can lead to the cleavage of the carbon-halogen bonds, initiating the degradation process. The rate and products of photodegradation would depend on the specific environmental conditions, such as the presence of photosensitizers.

Persistence and Bioaccumulation:

Organohalogen compounds, due to their chemical stability, often exhibit high persistence in the environment. chromatographyonline.com Compounds with high Kow values also have the potential to bioaccumulate in the fatty tissues of organisms, leading to biomagnification in the food chain. nih.gov Studies would be needed to determine the specific bioaccumulation potential of this compound.

Key Parameters for Environmental Fate Assessment:

| Parameter | Environmental Significance |

| Water Solubility | Influences mobility in soil and water. |

| Vapor Pressure | Determines partitioning between air and other compartments. |

| Octanol-Water Partition Coefficient (Kow) | Indicates potential for bioaccumulation and adsorption to soil. |

| Photodegradation Rate | Determines persistence in sunlit environments. |

| Biodegradation Half-life | Indicates persistence in biologically active media. |

Development of Environmentally Benign Synthetic Processes

The traditional synthesis of functionalized acetophenones often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. mdpi.com The principles of green chemistry offer a framework for developing more sustainable synthetic routes to this compound. rsc.org

Green Chemistry Approaches:

Use of Greener Solvents: Replacing conventional volatile organic solvents with more environmentally friendly alternatives, such as water, ionic liquids, or supercritical fluids, can significantly reduce the environmental impact of the synthesis. researchgate.net

Catalysis: The use of catalysts, particularly heterogeneous or biocatalysts, can improve reaction efficiency, reduce waste, and allow for easier product separation and catalyst recycling. For instance, nickel-catalyzed Heck arylation has been explored as a green chemistry approach for preparing functionalized acetophenones. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product minimizes the generation of byproducts.

Energy Efficiency: Utilizing energy-efficient methods, such as microwave-assisted synthesis, can reduce reaction times and energy consumption.

Biocatalysis: The use of enzymes or whole-cell systems for specific synthetic steps can offer high selectivity under mild reaction conditions, reducing the need for protecting groups and harsh reagents. researchgate.net For example, enzymatic reactions are generally conducted at ambient temperature and pressure in aqueous solutions. researchgate.net

Potential Sustainable Synthetic Strategies for this compound:

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Catalysis | Use of a reusable solid acid catalyst for Friedel-Crafts acylation. | Reduced waste, catalyst recycling. |

| Alternative Solvents | Performing reactions in ionic liquids or deep eutectic solvents. | Reduced use of volatile organic compounds. |

| Biocatalysis | Enzymatic resolution of a racemic intermediate to obtain a specific enantiomer. | High selectivity, mild conditions. |

| Process Intensification | Utilizing continuous flow reactors for the synthesis. | Improved safety, efficiency, and scalability. |

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable, minimizing its environmental impact from production through to its end-of-life.

Future Research Directions

Exploration of Novel Catalytic Transformations

The reactivity of the carbonyl group and the halogenated aromatic ring in 1-(4-Chloro-2,3-difluorophenyl)ethanone presents numerous opportunities for the development of new catalytic reactions. Future research could focus on leveraging this reactivity for the synthesis of complex molecules.

One promising avenue is the development of asymmetric catalytic reactions to introduce chirality. For instance, asymmetric hydrogenation or transfer hydrogenation of the ketone functionality could yield chiral alcohols, which are valuable building blocks in the pharmaceutical industry. Research in this area would involve screening various chiral catalysts, such as those based on ruthenium, rhodium, or iridium, to achieve high enantioselectivity.

Furthermore, the carbon-halogen bonds on the aromatic ring are ripe for exploration in cross-coupling reactions. While palladium-catalyzed reactions are well-established, future work could explore the use of more sustainable and earth-abundant metal catalysts like copper, nickel, or iron. Developing catalytic systems that can selectively activate the C-Cl or C-F bonds would open up pathways to a diverse array of substituted aromatic compounds.

Additionally, the application of this compound in multicomponent reactions catalyzed by novel catalytic systems, such as covalent organic frameworks (COFs), could lead to the efficient, one-pot synthesis of complex heterocyclic structures. rsc.org The synergistic effects of different functional groups within a catalytic framework could offer enhanced reactivity and selectivity. rsc.org

Application in Emerging Material Technologies

The unique electronic properties imparted by the fluorine and chlorine atoms make this compound an interesting candidate for the development of new materials.

In the field of organic electronics, derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs). The electron-withdrawing nature of the halogen atoms can influence the frontier molecular orbital energy levels, which is a critical factor in the performance of these devices. Future research could involve synthesizing polymers or small molecules incorporating the this compound moiety and characterizing their photophysical and electronic properties.

Another potential application lies in the development of advanced polymers and liquid crystals. The rigidity of the aromatic ring and the polarity of the carbon-halogen bonds can influence the self-assembly and macroscopic properties of polymeric materials. Research could focus on incorporating this building block into polymer backbones to create materials with enhanced thermal stability, chemical resistance, or specific optical properties.

The following table outlines potential research avenues in material technologies:

| Emerging Technology | Potential Role of this compound Derivatives | Key Research Focus |

| Organic Electronics | Building block for host materials, electron-transporting materials, or dopants in OLEDs and OPVs. | Synthesis of novel derivatives and characterization of their electronic and photophysical properties. |

| Advanced Polymers | Monomer for high-performance polymers with tailored thermal and mechanical properties. | Polymerization studies and investigation of structure-property relationships. |

| Liquid Crystals | Core structure for new liquid crystalline materials with specific phase behaviors. | Design and synthesis of mesogenic molecules and characterization of their liquid crystalline phases. |

Advanced Spectroscopic Characterization Techniques

A deeper understanding of the structural and electronic properties of this compound can be achieved through the application of advanced spectroscopic techniques. While standard techniques like NMR and IR spectroscopy are routinely used, more sophisticated methods can provide further insights.

Future research could employ through-space NMR spectroscopy to study the conformational preferences of the molecule in solution. nih.gov The interaction between the fluorine atoms on the ring and the acetyl group can lead to specific spatial arrangements that influence the molecule's reactivity and biological activity. nih.gov Investigating these through-space spin-spin couplings can provide valuable data on the molecule's three-dimensional structure. nih.gov

Solid-state NMR spectroscopy could also be employed to characterize the compound in its crystalline form, providing information about intermolecular interactions and packing in the solid state. This can be particularly useful for understanding the properties of materials derived from this compound.

Furthermore, advanced vibrational spectroscopy techniques, such as Raman and terahertz spectroscopy, could be used to probe the low-frequency vibrational modes of the molecule. These modes are often related to intermolecular interactions and can provide insights into the collective behavior of the molecules in a condensed phase.

Interdisciplinary Research with Computational and Biological Fields